molecular formula C10H12FN B13190051 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole

Cat. No.: B13190051
M. Wt: 165.21 g/mol
InChI Key: FPAJNHSTHYTOFB-UHFFFAOYSA-N
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Description

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3-ethyl-7-fluoroaniline, the compound can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of more saturated indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-Ethyl-7-fluoro-2,3-dihydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    3-Ethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may result in different chemical properties.

    7-Fluoro-2,3-dihydro-1H-indole: Lacks the ethyl group, affecting its biological activity.

    3-Ethyl-7-chloro-2,3-dihydro-1H-indole: Substitution of fluorine with chlorine can lead to different reactivity and applications.

Uniqueness: The presence of both the ethyl group and the fluorine atom in 3-Ethyl-7-fluoro-2,3-dihydro-1H-indole makes it unique, providing a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

3-ethyl-7-fluoro-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12FN/c1-2-7-6-12-10-8(7)4-3-5-9(10)11/h3-5,7,12H,2,6H2,1H3

InChI Key

FPAJNHSTHYTOFB-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=CC=C2F

Origin of Product

United States

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